Superior Clinical Efficacy of Lobenzarit Disodium (240 mg/day) Compared to Placebo in a 16-Week Rheumatoid Arthritis Trial
In a multicenter, double-blind, placebo-controlled study, lobenzarit disodium demonstrated statistically significant clinical benefit over an inert placebo in patients with active rheumatoid arthritis. Both groups received a background of 75 mg/day indomethacin [1].
| Evidence Dimension | Overall Clinical Effectiveness |
|---|---|
| Target Compound Data | 63% (Group 1, Lobenzarit 240 mg/day, n=115) |
| Comparator Or Baseline | 43% (Group 2, Placebo, n=115) |
| Quantified Difference | 20 percentage-point absolute improvement (relative improvement of 47%) |
| Conditions | 16-week, multicenter, double-blind, placebo-controlled trial with 75 mg/day indomethacin background therapy; overall clinical effectiveness assessed by physician global evaluation [1]. |
Why This Matters
This 20 percentage-point difference over placebo establishes lobenzarit disodium's efficacy as a disease-modifying agent, a critical benchmark for justifying its use over non-specific baseline treatments in preclinical or clinical research procurement.
- [1] Shiokawa Y, Horiuchi Y, Honma M, Kageyama T, Okada T, Azuma T. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis. J Rheumatol. 1984 Oct;11(5):615-23. PMID: 6392550. View Source
